molecular formula C₁₀H₁₁ClN₄O₅ B1140448 8-Chloroinosine CAS No. 116285-77-9

8-Chloroinosine

Cat. No. B1140448
M. Wt: 302.67
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 8-Chloroinosine and its derivatives, such as 8-chloroadenosine, involves various chemical pathways. For instance, N6-methyl-8-chloro-adenosine can be synthesized through the Dimroth rearrangement reaction, maintaining anti-tumor activity similar to its parent compound without the need for esterification of ribose hydroxyl groups, which leads to activity loss (Gui-chun, 2002).

Molecular Structure Analysis

The molecular structure of 8-chloroinosine derivatives reveals significant insights into their biological interactions. For example, 8-chloroguanosine demonstrates specific conformational features, such as the syn conformation about the glycosidic bond and a preference for the C(2')-endo conformation of the sugar ring, which are crucial for its behavior in enzymatic systems (Birnbaum, Lassota, & Shugar, 1984).

Chemical Reactions and Properties

8-Chloroinosine undergoes various chemical reactions that define its biological and pharmacological profiles. Its metabolism in organisms results in the formation of metabolites such as 8-chloroadenine and 8-chloroinosine, with rapid conversion rates observed in animal models, indicating its extensive metabolic processing in biological systems (Wang, Zhang, Zou, & Lou, 2000).

Physical Properties Analysis

The physical properties of 8-chloroinosine, including its solubility, stability, and crystalline structure, are essential for its biological function and therapeutic efficacy. These properties are influenced by its molecular structure and the presence of the chloro substituent, which affects its interaction with biological molecules and pharmacokinetic profiles.

Chemical Properties Analysis

The chemical properties of 8-chloroinosine, such as its reactivity with other molecules, its role in inhibiting ATP synthase, and its potential to induce autophagy in cancer cells through AMP-activated protein kinase activation, underscore its multifaceted biological impacts. Molecular docking studies suggest that 8-chloro-ADP and 8-chloro-ATP, metabolites of 8-chloroinosine, could interfere with ATP synthase, indicating a complex interaction with cellular energy production mechanisms (Chen et al., 2009).

Scientific Research Applications

  • Pharmacokinetics and Metabolism : 8-Chloroinosine (8-Cl-I) is a major metabolite of 8-chloroadenosine (8-Cl-A). In dogs, 8-Cl-A rapidly metabolizes to form its major metabolites, 8-chloroadenine (8-Cl-Ad) and 8-Cl-I, with 8-Cl-Ad appearing in many tissues but not 8-Cl-A and 8-Cl-I (Wang et al., 2000).

  • Growth Inhibition in Glioma Cells : 8-Chloroadenosine, a metabolite of 8ClcAMP, inhibits the proliferation of human glioma cells more potently than 8ClcAMP itself. The presence of adenosine deaminase, which converts 8-chloroadenosine into 8-chloroinosine, negates this inhibitory effect, suggesting the importance of 8-chloroinosine in this process (Langeveld et al., 1992).

  • Effect on Protein Kinase in Lung Cells : The presence of adenosine deaminase, which converts 8-chloroadenosine to 8-chloroinosine, prevents growth inhibition by 8-Cl-cAMP and the diminution of PKA I in lung cells, indicating the significant role of 8-chloroinosine in modulating cellular growth and enzyme levels (Lange-Carter et al., 1993).

  • Induction of Apoptosis in MOLT-4 Cells : 8-Chloroadenosine (8CA) is capable of inhibiting the cell growth in vitro of various cancer cells including the induction of apoptosis in the human MOLT-4 cell line. The role of 8-chloroinosine as a metabolite in this process is significant (Wang et al., 1997).

  • Autophagic Cell Death in Breast Cancer Cells : 8-Cl-Ado metabolism results in depletion of endogenous ATP and subsequently induces the phosphorylation and activation of AMPK, leading to autophagy induction in breast cancer cells. The conversion of 8-chloroadenosine to 8-chloroinosine could impact this pathway (Stellrecht et al., 2014).

  • Plasma and Cellular Pharmacology in Mice and Rats : The study of 8-Cl-Ado in rodents shows its metabolic fate in plasma or circulating cells. This includes its conversion to 8-Cl-Inosine (8-Cl-Ino) and the intracellular accumulation of cytotoxic 8-Cl-ATP (Gandhi et al., 2002).

  • Inhibition of ATP Synthase : 8-Cl-ADP and 8-Cl-ATP, which are related to 8-chloroinosine, interfere with ATP synthase, a key enzyme in ATP production. This inhibition can impact cellular energy metabolism and has implications for the treatment of chronic lymphocytic leukemia (Chen et al., 2009).

properties

IUPAC Name

8-chloro-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4O5/c11-10-14-4-7(12-2-13-8(4)19)15(10)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,12,13,19)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPMUQKCJYNROP-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)N=C(N2C3C(C(C(O3)CO)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=C(N2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloroinosine

Citations

For This Compound
14
Citations
CH Langeveld, CAM Jongenelen, JJ Heimans… - Cancer research, 1992 - AACR
… In the presence of adenosine deaminase, which converts 8-chloroadenosine into 8-chloroinosine, 8-chloroadenosine no longer inhibited human glioma cell growth. Addition of …
Number of citations: 47 aacrjournals.org
X Wang, W Zhang, A Zou, Y Lou - Journal of Chromatography B …, 2000 - Elsevier
… We established a method of measurement of 8-Cl-A and its matabolites 8-chloroadenine (8-Cl-Ad) and 8 chloroinosine (8-Cl-I) simultaneously in order to study the Pharmacokinetics of …
Number of citations: 8 www.sciencedirect.com
CA Lange-Carter, JJ Vuillequez, AM Malkinson - Cancer research, 1993 - AACR
… The presence of adenosine deaminase, which converts 8-C1-adenosine to 8-chloroinosine, completely prevented growth inhibition by 8-Cl-CAMP and the concomitant diminution of …
Number of citations: 62 aacrjournals.org
RH Kessin, FV Diaz, MM Van Lookeren Campagne… - Cancer Research, 1991 - AACR
… Providing these cells with adenosine deaminase (to convert 8-Cl-adenosine to the inactive 8-chloroinosine) protected the cells from the growth-inhibitory effects of 8-Cl-cAMP (6). …
Number of citations: 2 aacrjournals.org
KH Boswell, LF Christensen… - Journal of …, 1975 - Wiley Online Library
… The assignment of the structure of 5 as the 6-chloro-8-hydroxy isomer was further supported by the fact that the uv spectra of 5 was distinctly different from the spectra of 8-chloroinosine …
Number of citations: 13 onlinelibrary.wiley.com
K Šedivá, I Votruba, A Holý… - Collection of …, 1990 - cccc.uochb.cas.cz
Purine nucleoside phosphorylase (PNP) from mouse leukemia cells L1210 was purified to homogeneity by a combination of ion exchange and affinity chromatography using AE-…
Number of citations: 2 cccc.uochb.cas.cz
MM Van Lookeren Campagne, FV Díaz, B Jastorff… - Cancer research, 1991 - AACR
8-Chloroadenosine 3′,5′-monophosphate has been reported to inhibit growth of various mammalian cell lines at micromolar concentrations. We have used Chinese hamster ovary …
Number of citations: 69 aacrjournals.org
C Moreau, GK Wagner, K Weber… - Journal of medicinal …, 2006 - ACS Publications
A series of nicotinamide hypoxanthine 5‘-dinucleotide (NHD + ) analogues modified at C-8 (2−5) and 7-deaza-NHD + were synthesized, and cyclization in the presence of Aplysia ADP-…
Number of citations: 47 pubs.acs.org
WL Gao, H Liu, N Li, MH Zong - Bioresource technology, 2012 - Elsevier
… Like other purine nucleosides, these nucleoside analogs are unstable in vivo and readily degraded to metabolites with low activities such as 8-chloroinosine and 8-chloroadenine by …
Number of citations: 27 www.sciencedirect.com
X Gu, Z Yang, L Zhang, S Kunerth… - Journal of medicinal …, 2004 - ACS Publications
N 1 -[(5‘ ‘-O-Phosphorylethoxy)methyl]-5‘-O-phosphorylinosine 5‘,5‘ ‘-cyclicpyrophosphate (cIDPRE 2a) and the 8-substituted derivatives 8-bromo-, 8-azido-, 8-amino-, and 8-Cl-cIDPRE …
Number of citations: 69 pubs.acs.org

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